

# 5-tert-Butyl-4-methyl-thiazol-2-ylamine mechanism of action

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## Compound of Interest

Compound Name: **5-tert-Butyl-4-methyl-thiazol-2-ylamine**

Cat. No.: **B1299293**

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An In-depth Technical Guide on the Potential Mechanism of Action of **5-tert-Butyl-4-methyl-thiazol-2-ylamine** and Related Thiazole Derivatives

Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action for **5-tert-Butyl-4-methyl-thiazol-2-ylamine**. This guide provides an in-depth overview of the known and potential mechanisms of action for structurally related thiazole-containing compounds, which may serve as a predictive framework for the biological activity of **5-tert-Butyl-4-methyl-thiazol-2-ylamine**.

## Introduction to 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.<sup>[1]</sup> These compounds are key intermediates in the synthesis of pharmaceuticals and agrochemicals.<sup>[2]</sup> The specific compound, **5-tert-Butyl-4-methyl-thiazol-2-ylamine**, is noted for its use in creating compounds with high biological activity, particularly in the design of kinase inhibitors.<sup>[3]</sup> The biological activity of thiazole derivatives is heavily influenced by the nature and position of their substituents.

## Potential Mechanisms of Action

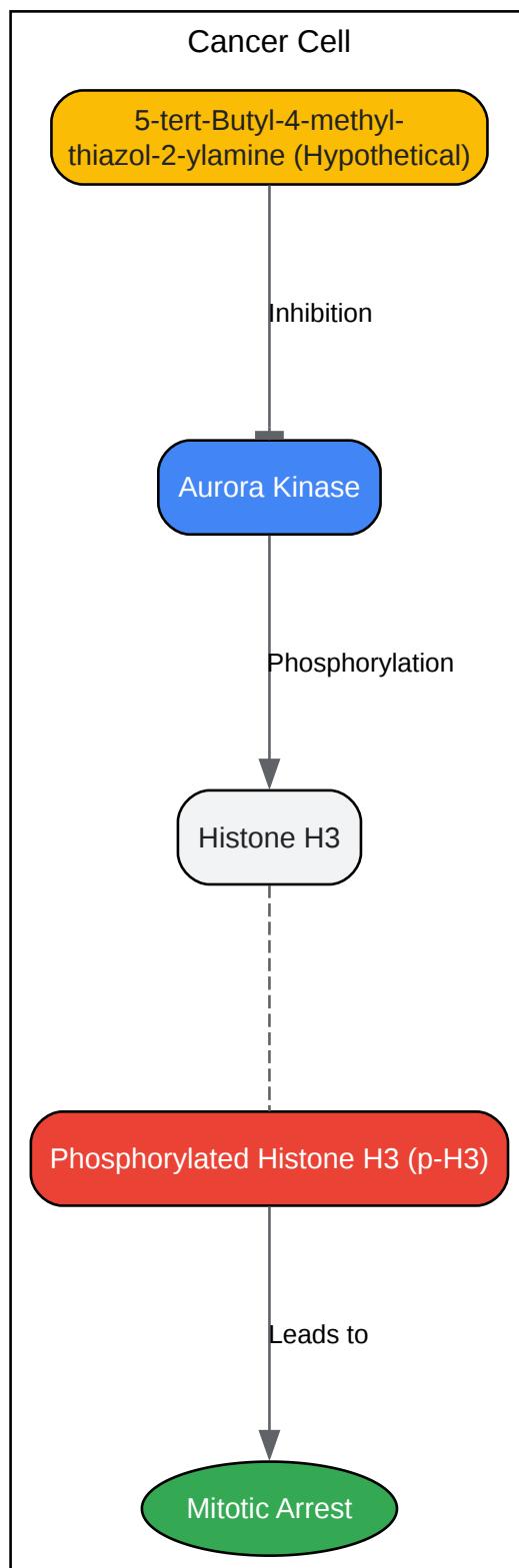
Based on the activities of structurally similar compounds, **5-tert-Butyl-4-methyl-thiazol-2-ylamine** could potentially exert its effects through several mechanisms, including kinase

inhibition, antibacterial activity, neuroprotection, and antioxidant effects.

## Kinase Inhibition

The thiazole ring is a common feature in many kinase inhibitors. Certain 2-aminothiazole derivatives have been shown to inhibit Aurora kinases, which are crucial for mitotic regulation and are often overexpressed in cancers.<sup>[1]</sup> The mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream targets and leading to cell cycle arrest and apoptosis.

Signaling Pathway: Aurora Kinase Inhibition



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Caption: Hypothetical inhibition of Aurora Kinase by a thiazole derivative.

## Antibacterial Activity

Phenylthiazole derivatives containing a tert-butyl group have demonstrated significant antibacterial activity, particularly against multidrug-resistant strains like MRSA.<sup>[4]</sup> These compounds can disrupt mature bacterial biofilms and exhibit rapid bactericidal activity.<sup>[4]</sup> While the exact molecular target is often not fully elucidated, potential mechanisms include inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

### Quantitative Data: Antibacterial Activity of Phenylthiazole Derivatives

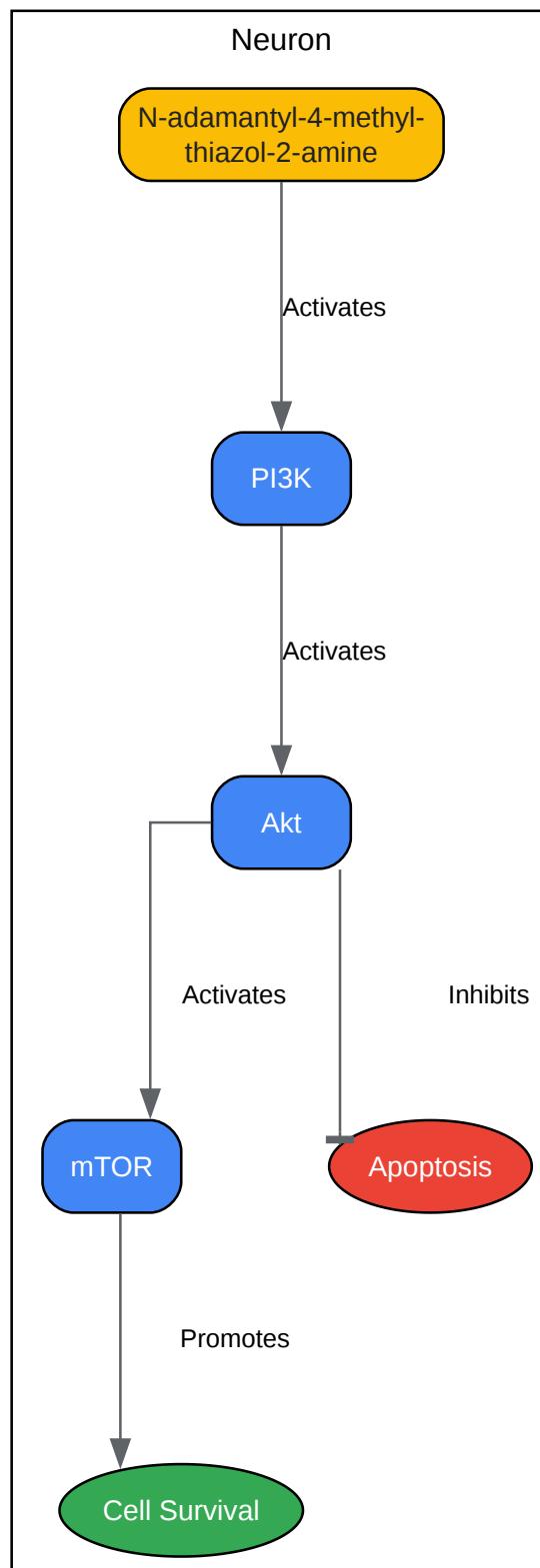
Compound	Target Organism	MIC (µg/mL)	MBC (µg/mL)	Reference
Phenylthiazole Derivative 19	MRSA USA300	1.17	Not Reported	[4]
Phenylthiazole Derivative 23	MRSA USA300	1.56	Not Reported	[4]
Phenylthiazole Derivative 26	MRSA USA300	Not Reported	Not Reported	[4]
Vancomycin	MRSA USA300	1.56	Not Reported	[4]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

## Neuroprotective Effects

Certain 4-methylthiazol-2-amine analogs have shown neuroprotective properties against glutamate-induced cytotoxicity.<sup>[5]</sup> The proposed mechanism involves the modulation of the PI3K/Akt/mTOR signaling pathway and the regulation of reactive oxygen species (ROS) scavenging systems.<sup>[5]</sup> Activation of this pathway promotes cell survival and inhibits apoptosis.

Signaling Pathway: PI3K/Akt/mTOR Pathway in Neuroprotection



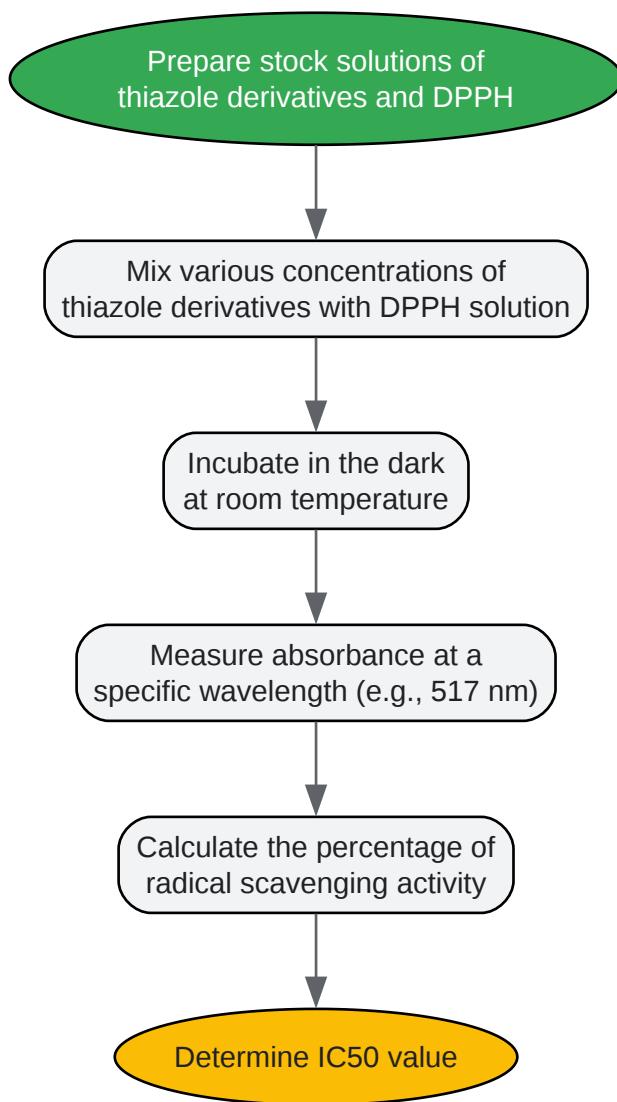
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Caption: PI3K/Akt/mTOR signaling pathway in neuroprotection.

## Antioxidant Activity

Derivatives of 2-amino-4-methylthiazole have been synthesized and evaluated for their antioxidant activity.<sup>[5]</sup> These compounds have shown the ability to effectively scavenge free radicals such as DPPH, hydroxyl, nitric oxide, and superoxide in experimental models.<sup>[5][6]</sup> The mechanism of action is likely through the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it.

### Experimental Workflow: DPPH Radical Scavenging Assay



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Caption: Workflow for a DPPH radical scavenging assay.

## Experimental Protocols

The following are examples of experimental protocols used to assess the biological activities of thiazole derivatives, which could be adapted for studying **5-tert-Butyl-4-methyl-thiazol-2-ylamine**.

### Aurora Kinase Inhibition Assay

- Objective: To determine the in vitro inhibitory activity of a compound against Aurora kinases.
- Methodology: A common method is a radiometric filter-binding assay using purified recombinant Aurora kinase.
  - Prepare a reaction mixture containing the kinase, a peptide substrate (e.g., Kemptide), and [ $\gamma$ -<sup>32</sup>P]ATP in a suitable buffer.
  - Add the test compound at various concentrations.
  - Initiate the reaction by adding the enzyme.
  - Incubate the mixture at 30°C for a specified time (e.g., 10 minutes).
  - Stop the reaction by adding phosphoric acid.
  - Spot the reaction mixture onto phosphocellulose filter paper.
  - Wash the filter paper to remove unincorporated [ $\gamma$ -<sup>32</sup>P]ATP.
  - Measure the radioactivity on the filter paper using a scintillation counter.
  - Calculate the percentage of inhibition and determine the IC<sub>50</sub> value.

### Minimum Inhibitory Concentration (MIC) Determination

- Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
- Methodology: Broth microdilution method.

- Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
- Inoculate each well with a standardized suspension of the test bacterium (e.g., MRSA).
- Include positive (no compound) and negative (no bacteria) controls.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible growth.

## Neuroprotection Assay (MTT Assay)

- Objective: To assess the protective effect of a compound against glutamate-induced cytotoxicity in neuronal cells.
- Methodology:
  - Culture cortical neurons in 96-well plates.
  - Pre-treat the cells with various concentrations of the test compound for a specified duration.
  - Induce cytotoxicity by exposing the cells to a toxic concentration of glutamate.
  - After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
  - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate cell viability as a percentage of the control (untreated) cells.

## Conclusion

While direct experimental evidence for the mechanism of action of **5-tert-Butyl-4-methyl-thiazol-2-ylamine** is not readily available, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for predicting its potential biological activities. The most promising areas for investigation appear to be kinase inhibition and antibacterial effects, given the structural features of the molecule. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound. The experimental protocols and data presented in this guide offer a starting point for such investigations.

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